molecular formula C16H22O2 B14323130 4-Diamantylacetic acid

4-Diamantylacetic acid

Cat. No.: B14323130
M. Wt: 246.34 g/mol
InChI Key: WYFOJGGGTFMVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Diamantylacetic acid is an organic compound with the molecular formula C16H22O2 It is characterized by the presence of two diamantyl groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Diamantylacetic acid typically involves the reaction of diamantane with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between diamantane and acetic anhydride, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Diamantylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Diamantylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diamantylacetic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Diamantylacetic acid is unique due to the presence of two diamantyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid

InChI

InChI=1S/C16H22O2/c17-15(18)7-16-4-12-9-1-8-2-10(12)14(6-16)11(3-8)13(9)5-16/h8-14H,1-7H2,(H,17,18)

InChI Key

WYFOJGGGTFMVEM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)(CC3C5C2)CC(=O)O

Origin of Product

United States

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